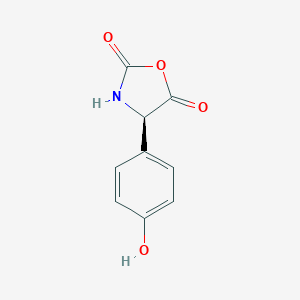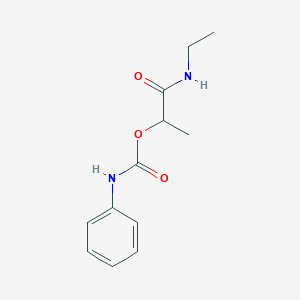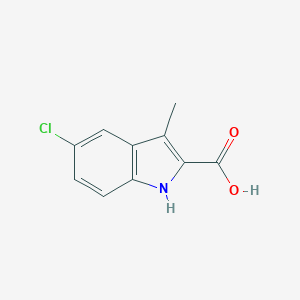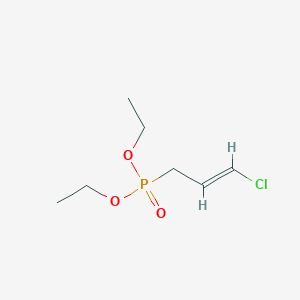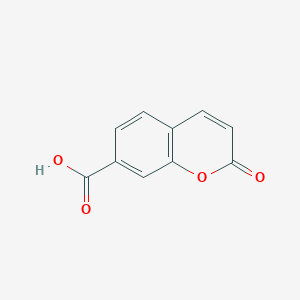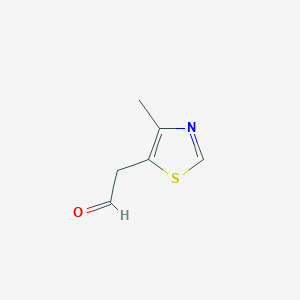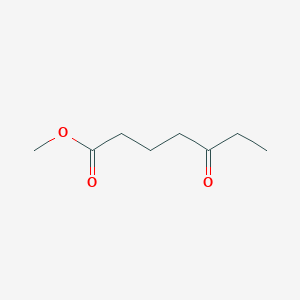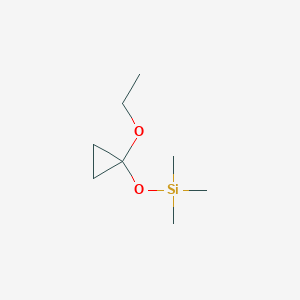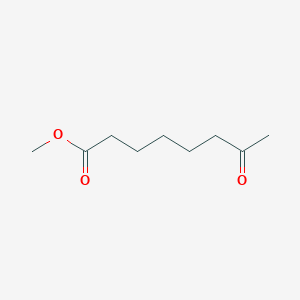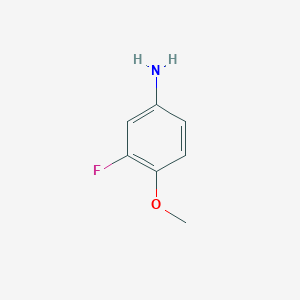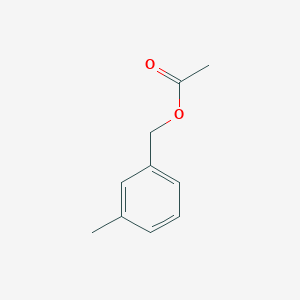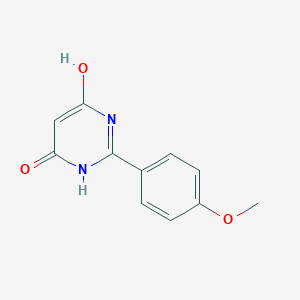
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine, also known as M4DH, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. M4DH has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In cardiovascular diseases, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have vasodilatory effects and improve endothelial function.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine in lab experiments is its relatively low toxicity and high solubility in water and ethanol. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the research on 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine. One direction is to investigate its potential therapeutic applications in other fields, such as diabetes and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its optimal dosage and administration route. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Méthodes De Synthèse
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with urea and hydrochloric acid. The resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in water and ethanol.
Propriétés
Numéro CAS |
15726-40-6 |
|---|---|
Nom du produit |
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine |
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-hydroxy-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15) |
Clé InChI |
OMQCIMRXTOGWRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
Synonymes |
6-HYDROXY-2-(4-METHOXYPHENYL)-4(3H)-PYRIMIDINONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




